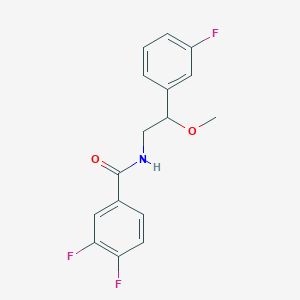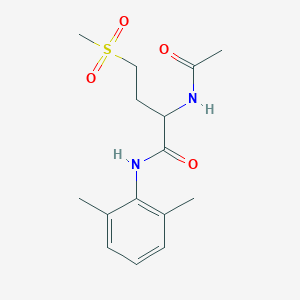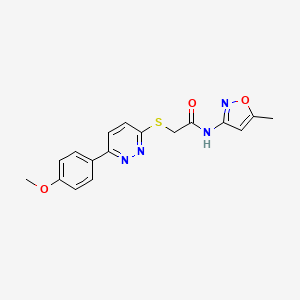![molecular formula C16H11N3S B2478744 4-[(Quinoxalin-2-ylsulfanyl)methyl]benzonitrile CAS No. 701920-29-8](/img/structure/B2478744.png)
4-[(Quinoxalin-2-ylsulfanyl)methyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-[(Quinoxalin-2-ylsulfanyl)methyl]benzonitrile” is a chemical compound with the molecular formula C16H11N3S . It is related to quinoxaline, a heterocyclic compound containing a ring complex made up of a benzene ring and a pyrazine ring .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 16 carbon atoms, 11 hydrogen atoms, 3 nitrogen atoms, and 1 sulfur atom .Chemical Reactions Analysis
Quinoxaline derivatives have been used in recyclable heterogeneous catalytic reactions for direct C–H functionalisation .Scientific Research Applications
Anti-Inflammatory Properties
A study highlighted the design, synthesis, and evaluation of compounds, including quinoxaline derivatives, that showed significant anti-inflammatory properties. Specifically, a compound demonstrated notable anti-inflammatory effects in an in vivo rat model, suggesting its potential as an anti-inflammatory agent (Smits et al., 2008).
Antibacterial Activities
Another research explored methyl-4-((substituted phenyl) [6H-indolo (2,3-b)quinoxalin-6yl]methylamino)benzoate derivatives, including quinoxaline compounds, for their antibacterial activity. Some of these derivatives showed potent inhibitory activity against various bacterial strains, indicating their potential as antibacterial agents (Murthy et al., 2011).
Anticancer Activity
Quinoxaline derivatives were also studied for their anticancer activity. A series of new quinoxaline derivatives were synthesized and tested against cancer cell lines, with several compounds showing inhibitory action on cancer cells. This suggests a potential role of quinoxaline compounds in cancer treatment (El Rayes et al., 2022).
Antimicrobial Activity
The antimicrobial activity of quinoxaline derivatives was studied, demonstrating their potential as new drugs for antimicrobial chemotherapy. These compounds showed promising antimicrobial activities against various bacterial and yeast strains, indicating their effectiveness in this field (Vieira et al., 2014).
Synthesis and Application in Novel Drugs
Research on the synthesis of novel azo-Sulpha drugs based on quinoxaline-2-one and/or quinoxaline-2-thione revealed their potential in developing new antibacterial and antifungal agents. This suggests the adaptability of quinoxaline compounds in synthesizing new pharmaceuticals (Awad, 2007).
Future Directions
Quinoxaline and its derivatives have attracted great interest due to their wide applications in pharmaceutical and materials fields, especially in recyclable heterogeneous catalytic reactions for direct C–H functionalisation . Future research may focus on the development of green and sustainable heterogeneous reaction methods for quinoxaline derivatives .
Properties
IUPAC Name |
4-(quinoxalin-2-ylsulfanylmethyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3S/c17-9-12-5-7-13(8-6-12)11-20-16-10-18-14-3-1-2-4-15(14)19-16/h1-8,10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJGUCIRGUSHSQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)SCC3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-methyl-N-(4-(2-morpholino-2-oxoethyl)phenyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2478661.png)
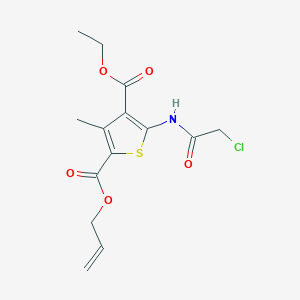
![2-[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B2478664.png)
![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(3-chloro-4-fluorophenyl)oxalamide](/img/structure/B2478665.png)
![N-[[3-(2-Methoxyethoxy)phenyl]methyl]-N-[(2-methylfuran-3-yl)methyl]prop-2-enamide](/img/structure/B2478669.png)
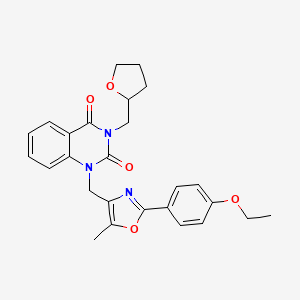
![N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-ethoxybenzamide](/img/structure/B2478671.png)

![3-(3-methylphenyl)-N-[(4-methylphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2478675.png)
